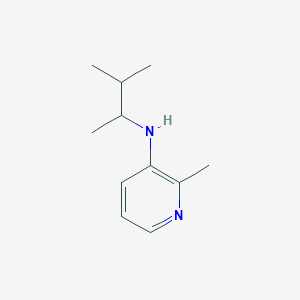
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often using copper(I) catalysts to facilitate the reaction between azides and alkynes. The reaction conditions generally include:
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalyst: Copper(I) sulfate or copper(I) bromide.
Temperature: Room temperature to slightly elevated temperatures (20-45°C).
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)butan-2-ol
- 3-(1-Methyl-1H-1,2,4-triazol-3-yl)butan-2-ol
- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanol
Uniqueness
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the butanol moiety also adds to its versatility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(3-methyltriazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)7-4-8-9-10(7)3/h4-6,11H,1-3H3 |
InChI Key |
RLMYSJSRXIMLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=NN1C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
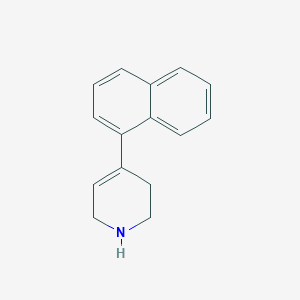


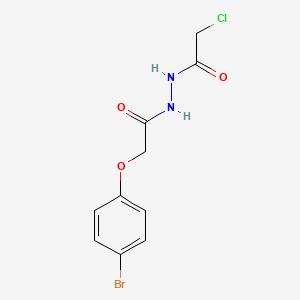
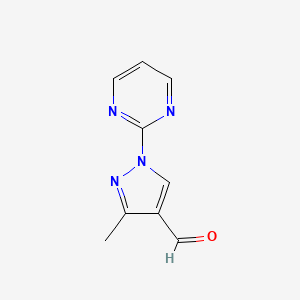
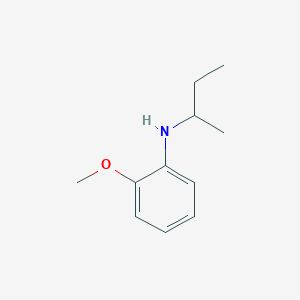


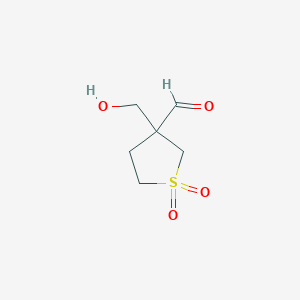
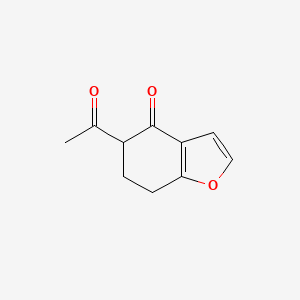
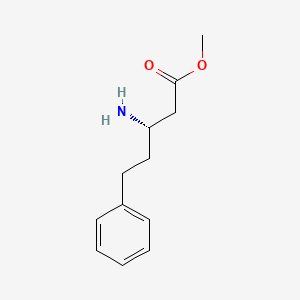
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
